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Compound of Interest

Compound Name: AEC5

Cat. No.: B15580450

An In-depth Technical Guide to the Antifungal Peptoid AEC5

For Researchers, Scientists, and Drug Development Professionals

Abstract

AECS is a synthetic, trimeric N-substituted glycine peptoid with potent and selective antifungal
activity, particularly against the pathogenic yeast Cryptococcus neoformans, the primary
causative agent of cryptococcal meningitis. This document provides a comprehensive overview
of the chemical structure, properties, and biological activity of AEC5. Detailed experimental
protocols for its synthesis, characterization, and evaluation are presented, along with a
summary of its known quantitative data. Furthermore, this guide includes diagrammatic
representations of its synthetic pathway and proposed mechanism of action to facilitate a
deeper understanding of this promising antifungal agent.

Chemical Structure and Properties

AECS5 is a tripeptoid with the sequence N-(2,2,2-trifluoroethyl)glycine (Ntri) - N-(4-
aminobutyl)glycine (NLys) - N-(2-furylmethyl)glycine (Nfur). Peptoids are a class of
peptidomimetics where the side chains are appended to the nitrogen atom of the backbone
instead of the alpha-carbon. This structural modification confers significant resistance to
proteolytic degradation, a desirable property for therapeutic agents.

1.1. Monomer Structures
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The chemical structures of the individual N-substituted glycine monomers that constitute AEC5
are as follows:

e N-(2,2,2-trifluoroethyl)glycine (Ntri): This monomer contributes a hydrophobic and electron-
withdrawing trifluoroethyl side chain.

» N-(4-aminobutyl)glycine (NLys): This monomer possesses a primary amine in its side chain,
which is protonated at physiological pH, conferring a positive charge to the molecule. This
cationic nature is crucial for its interaction with the negatively charged fungal cell membrane.

o N-(2-furylmethyl)glycine (Nfur): This monomer features a furan ring, an aromatic heterocycle,
which may contribute to its antifungal activity and specificity.

1.2. Physicochemical Properties

Detailed physicochemical properties of AEC5 are summarized in the table below.

Property Value

Molecular Formula C20H31F3N604

Molecular Weight 492.50 g/mol

Sequence Ntri-NLys-Nfur

Appearance White to off-white solid

Solubility Soluble in water and polar organic solvents
In Vivo Half-life >20 hours in a murine model

Biological Activity and Mechanism of Action

AECS5 exhibits potent fungicidal activity against Cryptococcus neoformans and Cryptococcus
gattii. It demonstrates rapid killing kinetics, significantly reducing fungal burden within hours.
The proposed mechanism of action is the disruption of the fungal cell membrane, a common
mode of action for many antimicrobial peptides.

2.1. Antifungal Spectrum
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The minimum inhibitory concentration (MIC) of AEC5 has been determined against various
fungal species.

Organism Strain MIC (pg/mL) Reference
Cryptococcus

H99S 6.3 [1]
neoformans
Cryptococcus gattii R265 3.13 [2]
Cryptococcus gattii R272 3.13 [2]

2.2. Time-Kill Kinetics

AECS5 demonstrates rapid fungicidal activity against C. neoformans. Studies have shown a
significant reduction in fungal viability within a short period of exposure.

% Reduction in Fungal

Time (minutes) Reference
Growth

30 ~50% [2]

180 100% (complete elimination) [3114]

2.3. Proposed Mechanism of Action

The cationic nature of AEC5, conferred by the NLys residue, is thought to facilitate its initial
electrostatic interaction with negatively charged components of the fungal cell membrane, such
as phospholipids and glucans. Subsequent insertion of the peptoid into the lipid bilayer,
potentially driven by the hydrophobic Ntri and Nfur residues, leads to membrane
permeabilization, loss of intracellular contents, and ultimately, cell death.

Extracellular Space Fungal Cell Membrane Intracellular Space

Electrostatic Membrane Leakage
AECS Peptoid | Interaction Lipid Bilayer | _Permeabilization_
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Proposed mechanism of action for AEC5.

Cytotoxicity and In Vivo Toxicity

AECS5 exhibits a favorable toxicity profile, with significantly higher concentrations required to
induce toxicity in mammalian cells compared to its antifungal MIC.

Cell Line Cell Type IC50 (pg/mL) Reference
Mouse Embryonic

NIH/3T3 _ 50.3 [1]
Fibroblast
Human Liver

HepG2 _ 43.6 [1]
Carcinoma
Human Lung

HPL1A o 36.3 [1]
Epithelial

In a murine model, daily injections of AECS5 for 28 days showed no observable toxicity.[3][4]

Experimental Protocols
4.1. Solid-Phase Synthesis of AEC5
AECS is synthesized using the sub-monomer method of solid-phase peptoid synthesis. This

method involves a two-step cycle for each monomer addition: acylation with bromoacetic acid
followed by nucleophilic displacement with the corresponding primary amine.
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Workflow for the solid-phase synthesis of AECS5.
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Methodology:

e Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF).

o Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group using
a solution of 20% piperidine in DMF.

o Monomer Addition Cycle (repeated for each monomer):

o Acylation: Add a solution of bromoacetic acid and N,N'-diisopropylcarbodiimide (DIC) in
DMF to the resin and agitate.

o Displacement: Add the respective primary amine (N-(2-furylmethyl)amine for Nfur, Boc-
protected N-(4-aminobutyl)amine for NLys, and N-(2,2,2-trifluoroethyl)amine for Ntri) in N-
methyl-2-pyrrolidone (NMP) to the resin and agitate.

» Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing
trifluoroacetic acid (TFA), to cleave the peptoid from the resin and remove any side-chain
protecting groups (e.g., Boc group on NLys).

« Purification: Purify the crude peptoid using reverse-phase high-performance liquid
chromatography (RP-HPLC).

o Characterization: Confirm the identity and purity of the final product by mass spectrometry
and analytical RP-HPLC.

4.2. Minimum Inhibitory Concentration (MIC) Assay

The MIC of AECS5 against fungal strains is determined using a broth microdilution method
according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Methodology:

e Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium.

» Serial Dilution: Prepare a two-fold serial dilution of AEC5 in a 96-well microtiter plate.

 Inoculation: Add the fungal inoculum to each well of the microtiter plate.
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 Incubation: Incubate the plate at 35°C for 48-72 hours.

e MIC Determination: The MIC is defined as the lowest concentration of AEC5 that causes
complete inhibition of visible fungal growth.

4.3. Membrane Permeabilization Assay

The ability of AEC5 to permeabilize the fungal cell membrane can be assessed using a
fluorescent dye such as SYTOX Green.

Methodology:

o Cell Preparation: Wash and resuspend fungal cells in a suitable buffer.

e Dye Addition: Add SYTOX Green to the cell suspension. SYTOX Green is a high-affinity
nucleic acid stain that only enters cells with compromised plasma membranes.

e AECS5 Treatment: Add varying concentrations of AECS5 to the cell suspension.

e Fluorescence Measurement: Monitor the increase in fluorescence over time using a
fluorescence plate reader. An increase in fluorescence indicates membrane
permeabilization.

4.4. Cytotoxicity Assay

The cytotoxicity of AEC5 against mammalian cell lines is evaluated using the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

o Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

o Compound Treatment: Replace the medium with fresh medium containing serial dilutions of
AECS5.

e |ncubation: Incubate the cells for 24-48 hours.
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e MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with
active metabolism will reduce the yellow MTT to a purple formazan.

e Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
The absorbance is proportional to the number of viable cells. The IC50 value is calculated as
the concentration of AECS5 that reduces cell viability by 50%.

Conclusion

AECS is a promising antifungal peptoid with potent activity against clinically relevant
Cryptococcus species. Its rapid fungicidal action, favorable in vivo half-life, and low toxicity
profile make it an attractive candidate for further development as a therapeutic agent for the
treatment of cryptococcal infections. The detailed methodologies provided in this guide are
intended to facilitate further research and development of AEC5 and related peptoid-based
antifungals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery and Characterization of a Peptoid with Antifungal Activity against Cryptococcus
neoformans - PMC [pmc.ncbi.nim.nih.gov]

2. Towards a clinical antifungal peptoid; Investigations into the therapeutic potential of AEC5
- PMC [pmc.ncbi.nlm.nih.gov]

3. Toward a clinical antifungal peptoid: Investigations into the therapeutic potential of AEC5 -
PubMed [pubmed.nchbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [AECS5 structure and chemical properties]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580450#aec5-
structure-and-chemical-properties]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15580450?utm_src=pdf-body
https://www.benchchem.com/product/b15580450?utm_src=pdf-body
https://www.benchchem.com/product/b15580450?utm_src=pdf-body
https://www.benchchem.com/product/b15580450?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5150681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5150681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6660985/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6660985/
https://pubmed.ncbi.nlm.nih.gov/30938841/
https://pubmed.ncbi.nlm.nih.gov/30938841/
https://www.researchgate.net/publication/12426203_Time-kill_curves_for_Cryptococcus_neoformans_isolated_from_patients_with_AIDS
https://www.benchchem.com/product/b15580450#aec5-structure-and-chemical-properties
https://www.benchchem.com/product/b15580450#aec5-structure-and-chemical-properties
https://www.benchchem.com/product/b15580450#aec5-structure-and-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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